(6-Bromoquinolin-4-yl)methanol
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry Research
Quinoline, a nitrogen-containing heterocyclic molecule, is a prominent scaffold in medicinal chemistry and synthetic organic chemistry. orientjchem.orgmdpi.com Quinoline derivatives are of great interest to researchers due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.net The versatility of the quinoline ring system allows for extensive functionalization, enabling the synthesis of large libraries of compounds for drug discovery. researchgate.net The development of new and efficient synthetic methods to access quinoline derivatives is a major focus of modern organic chemistry, with an emphasis on cost-effective and environmentally friendly approaches. bohrium.com Researchers continuously explore novel strategies for the synthesis of quinoline-based compounds, including transition-metal-catalyzed C-H functionalization and oxidative annulation techniques. mdpi.comresearchgate.net
The Role of Halogenated Heterocycles in Modern Synthetic Methodologies
Halogenated heterocyclic compounds are crucial intermediates in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom, such as bromine, on a heterocyclic ring enhances the compound's reactivity and provides a handle for further chemical modifications. mdpi.comresearchgate.net Halogenated heterocycles are frequently used in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The introduction of a halogen can also influence the biological activity of a molecule. researchgate.net For instance, the inclusion of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org Modern synthetic methods are increasingly focusing on the development of selective and efficient halogenation reactions. mdpi.comresearchgate.net
Importance of the Hydroxymethyl Group in Chemical Transformations and Derivatization Strategies
The hydroxymethyl group (-CH2OH) is a versatile functional group in organic synthesis. numberanalytics.com Its presence allows for a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, and conversion to esters or ethers. sarchemlabs.comnih.gov This reactivity makes the hydroxymethyl group a key component in derivatization strategies aimed at modifying a molecule's properties, such as solubility and biological activity. sarchemlabs.comnih.gov The introduction of a hydroxymethyl group can enhance a drug's interaction with its biological target and can be used to synthesize more active compounds. nih.gov In materials science, hydroxymethyl groups can be used as monomers in polymerization reactions to create bio-based plastics. acs.org
Overview of Current Academic Research Trajectories Involving (6-Bromoquinolin-4-yl)methanol
Current academic research involving this compound primarily focuses on its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of novel PI3K/mTOR dual inhibitors, which are of interest in cancer research. nih.govfrontiersin.org The synthesis of this compound itself is an area of interest, with researchers developing efficient synthetic routes from readily available starting materials like 4-bromoaniline (B143363). nih.govfrontiersin.org
One common synthetic pathway to this compound involves the oxidation of 6-bromo-4-methylquinoline (B1281910) to 6-bromoquinoline-4-carbaldehyde (B1602918), followed by reduction of the aldehyde to the corresponding alcohol. nih.govfrontiersin.org
The compound also serves as a scaffold for creating derivatives with potential applications in treating neuropathic pain. jst.go.jp Research has also explored the synthesis of related structures, such as (6-bromoquinolin-3-yl)methanol, highlighting the broader interest in halogenated quinoline methanol (B129727) derivatives. fluorochem.co.uk Furthermore, studies on the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for various biologically active compounds, underscore the significance of the 6-bromoquinoline (B19933) core in medicinal chemistry. atlantis-press.comresearchgate.net
Referenced Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-5,13H,6H2 |
InChI Key |
HPCNTVIQSSATEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromoquinolin 4 Yl Methanol
Established Synthetic Pathways to the Quinoline (B57606) Nucleus
The quinoline ring system is a foundational structure in numerous pharmacologically active compounds. sigmaaldrich.com Over the centuries, a variety of synthetic methods have been developed for its construction, ranging from classical name reactions to more contemporary annulation strategies. researchgate.net
Classical Name Reactions and their Relevance
Several classical name reactions remain highly relevant for the synthesis of the quinoline core, each offering distinct advantages depending on the desired substitution pattern. These methods typically involve the condensation of anilines with various carbonyl-containing compounds. researchgate.netcalpaclab.com
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. calpaclab.com It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. chemicalbook.commdpi.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. researchgate.netmdpi.com For the synthesis of a 6-bromoquinoline (B19933) derivative, 4-bromoaniline (B143363) would be the logical starting material. glpbio.com
Friedländer Synthesis: This reaction provides a versatile route to quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. elsevierpure.comresearchgate.netsemanticscholar.org The reaction can be catalyzed by either acids or bases. researchgate.netchemscene.com This method is particularly useful for preparing 2-substituted quinolines. mdpi.com To generate a 6-bromoquinoline scaffold, a 2-amino-5-bromobenzaldehyde (B112427) or a 2-amino-5-bromoketone would be required as the starting material. nih.gov
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. prepchem.comnih.gov It is a widely used method for the synthesis of 2- and/or 4-substituted quinolines. calpaclab.com The reaction is believed to proceed through a Michael addition followed by cyclization and dehydrogenation.
Knorr Quinoline Synthesis: This method involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (a quinolin-2(1H)-one). The reaction proceeds via cyclization of the β-ketoanilide. The starting β-ketoanilide can be prepared by the condensation of an aniline with a β-ketoester. sigmaaldrich.com For the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, 4-bromoaniline is condensed with a β-ketoester. chemscene.com
| Reaction Name | Key Reactants | Product Type | Relevance to (6-Bromoquinolin-4-yl)methanol |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Can be used with 4-bromoaniline to form the 6-bromoquinoline core. glpbio.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | 2-Substituted Quinolines | Requires a 2-amino-5-bromobenzaldehyde/ketone precursor. nih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | Versatile for introducing substituents on the pyridine (B92270) ring. |
| Knorr Quinoline Synthesis | β-Ketoanilide, Strong Acid | 2-Hydroxyquinolines | Can produce a 6-bromo-2-hydroxyquinoline intermediate. |
Modern Annulation Strategies for Quinoline Scaffold Construction
In addition to the classical methods, modern organic synthesis has introduced a variety of innovative annulation strategies for the construction of the quinoline scaffold. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
Recent advancements include transition-metal-catalyzed C-H activation pathways, which allow for the direct formation of the quinoline ring from simpler precursors. For instance, rhodium, ruthenium, and cobalt catalysts have been employed in the cyclization of various starting materials to yield quinoline derivatives. Other modern approaches include photo-induced oxidative cyclization and metal-free synthetic routes. calpaclab.com Three-component cascade annulation reactions of aryl diazonium salts, nitriles, and alkynes have also emerged as an efficient method for synthesizing multiply substituted quinolines. Furthermore, versatile annulation routes using regioisomeric bifunctional pyridine derivatives have been developed for the synthesis of substituted quinolines.
Functionalization Strategies for Introducing the Bromo Substituent at Position 6
The introduction of a bromine atom at the 6-position of the quinoline ring is a crucial step in the synthesis of this compound. This can be achieved through two primary strategies: direct bromination of the quinoline nucleus or by using a bromine-containing precursor during the ring synthesis.
Regioselective Bromination Techniques
The direct bromination of the quinoline ring can be challenging due to the competing reactivity of the benzene (B151609) and pyridine rings. Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene ring at positions 5 and 8. researchgate.net However, under specific conditions, regioselective bromination at other positions can be achieved. For instance, the bromination of 8-substituted quinolines has been studied to achieve mono- and di-bromo derivatives. Metal-free protocols for the regioselective C5-H halogenation of 8-substituted quinolines have also been developed. While direct bromination at the 6-position is not the most common approach, specific directing groups or reaction conditions might enable this transformation.
Precursor Design for Bromine Incorporation
A more reliable and widely employed strategy for the synthesis of 6-bromoquinolines is to start with a precursor that already contains the bromine atom at the desired position. The most common approach is to use 4-bromoaniline as the starting material in one of the classical quinoline syntheses. glpbio.com For example, the Skraup reaction of 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent directly yields 6-bromoquinoline. glpbio.com Similarly, in the Knorr synthesis, 4-bromoaniline can be condensed with a β-ketoester to form a β-(4-bromoanilino)crotonate, which is then cyclized to a 6-bromo-4-hydroxyquinoline derivative. chemscene.com The use of a pre-brominated precursor ensures unambiguous placement of the bromine atom at the 6-position, avoiding issues of regioselectivity that can arise with direct bromination of the quinoline ring.
Methods for Incorporating the Hydroxymethyl Group at Position 4
The final key transformation in the synthesis of this compound is the introduction of the hydroxymethyl group at the 4-position of the 6-bromoquinoline core. This can be accomplished through several synthetic routes, typically involving the creation of a functional group at the 4-position that can be subsequently converted to a hydroxymethyl group.
One common strategy involves the synthesis of 6-bromoquinoline-4-carboxylic acid as a key intermediate. This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound. The synthesis of 6-bromoquinoline-4-carboxylic acid can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, or the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid. researchgate.net
Alternatively, a 4-hydroxyquinoline (B1666331) derivative can serve as a precursor. For instance, 6-bromo-4-hydroxyquinoline can be synthesized and then potentially converted to a 4-chloro or 4-bromo derivative. This halo-derivative could then undergo a nucleophilic substitution with a suitable one-carbon synthon, followed by conversion to the hydroxymethyl group. A more direct approach from the hydroxyquinoline would be conversion to a triflate, followed by a palladium-catalyzed carbonylation and subsequent reduction.
A plausible and efficient route involves the following steps:
Synthesis of 6-bromo-4-hydroxyquinoline, for example, by the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline.
Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
The 4-chloro-6-bromoquinoline can then be subjected to a variety of C-C bond-forming reactions to introduce a one-carbon functional group. For example, a formylation reaction could introduce a formyl group, which can be readily reduced to the hydroxymethyl group.
Alternatively, the reduction of 6-bromoquinoline-4-carboxylic acid, which is commercially available or can be synthesized, provides a direct route to the target molecule. researchgate.netmdpi.com
| Precursor | Reagent/Reaction | Intermediate | Final Step |
| 6-Bromoquinoline-4-carboxylic acid | Reducing agent (e.g., LiAlH₄, BH₃·THF) | - | Direct reduction to this compound |
| 6-Bromo-4-hydroxyquinoline | Chlorinating agent (e.g., POCl₃) | 4-Chloro-6-bromoquinoline | Formylation then reduction, or other C1-incorporation strategies |
| 6-Bromoquinoline | Formylation reaction | 6-Bromoquinoline-4-carbaldehyde (B1602918) | Reduction of the aldehyde |
Reduction of Carboxylic Acid or Ester Precursors
A common and direct method for the synthesis of this compound is the reduction of the corresponding 6-bromoquinoline-4-carboxylic acid or its ester derivatives. This transformation requires potent reducing agents capable of converting the carboxylic acid or ester functionality to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄) is a powerful and versatile reducing agent frequently employed for this purpose. It readily reduces a wide range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide.
A potential challenge when using a strong, non-selective reducing agent like LiAlH₄ is the possibility of undesired side reactions, such as the reduction of the bromo substituent on the quinoline ring. However, the carbon-bromine bond in aryl bromides is generally stable to LiAlH₄ under standard reaction conditions. Careful control of the reaction temperature and time can help to minimize such side reactions. For instance, in the reduction of α-chloro carboxylic acids, controlling the reaction duration is crucial to prevent dehalogenation.
Borane (B79455) (BH₃) , often used as a complex with THF (BH₃·THF), presents a milder and more chemoselective alternative to LiAlH₄. Borane is particularly effective for the reduction of carboxylic acids and is less reactive towards many other functional groups, which can be advantageous in the synthesis of complex molecules. The reaction with borane typically proceeds in THF and offers high yields for the conversion of carboxylic acids to primary alcohols. This selectivity makes borane a valuable tool when other reducible functional groups are present in the molecule that need to be preserved.
The general scheme for the reduction of 6-bromoquinoline-4-carboxylic acid to this compound is presented below:
Scheme 1: Reduction of 6-Bromoquinoline-4-carboxylic Acid

A representation of the reduction of 6-bromoquinoline-4-carboxylic acid to this compound using a suitable reducing agent.
| Precursor | Reducing Agent | Typical Solvents | Key Considerations |
| 6-Bromoquinoline-4-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions and careful workup. |
| 6-Bromoquinoline-4-carboxylic acid | Borane-THF complex (BH₃·THF) | THF | More chemoselective than LiAlH₄, good for substrates with multiple functional groups. |
| Methyl 6-bromoquinoline-4-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Generally faster and cleaner than the reduction of the free acid. |
Formylation and Subsequent Reduction Approaches
An alternative two-step strategy involves the initial formylation of 6-bromoquinoline to introduce a formyl group (-CHO) at the 4-position, followed by the reduction of the resulting aldehyde to the primary alcohol.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.com This reaction employs a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com The electrophilic Vilsmeier reagent then attacks the electron-rich position of the aromatic ring. For 6-bromoquinoline, the electron-donating effect of the nitrogen atom directs the formylation to the electron-rich positions of the pyridine ring, primarily the 4-position. The regioselectivity of this reaction is a crucial factor, and while the 4-position is generally favored in quinolines, the presence of the bromo substituent at the 6-position might influence the electronic distribution and potentially lead to a mixture of isomers.
Once the 6-bromoquinoline-4-carbaldehyde is synthesized, it can be readily reduced to this compound. The reduction of an aldehyde to a primary alcohol is a more straightforward transformation compared to the reduction of a carboxylic acid and can be achieved with a wider range of milder reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a common and convenient reagent for this purpose. It is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions. youtube.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695).
Scheme 2: Formylation and Subsequent Reduction

A two-step approach involving Vilsmeier-Haack formylation followed by reduction of the aldehyde.
| Step | Reaction | Reagents | Typical Solvents | Key Considerations |
| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | Dichloromethane, DMF | Regioselectivity at the 4-position is crucial. |
| 2 | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective reduction of the aldehyde. |
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
The optimization of reaction conditions is a critical aspect of synthetic organic chemistry, aiming to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several parameters can be systematically varied to achieve the optimal outcome.
In the reduction of 6-bromoquinoline-4-carboxylic acid , key parameters to optimize include:
Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and simplify the workup procedure.
Solvent: Anhydrous ethereal solvents are essential for LiAlH₄ and BH₃·THF reductions. The choice between diethyl ether and THF can influence reaction rates and solubility of intermediates.
Temperature: These reductions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Controlling the temperature is crucial to manage the exothermicity of the reaction and prevent side reactions.
Reaction Time: The reaction progress should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time for complete conversion without significant degradation of the product.
For the formylation-reduction sequence , optimization would focus on both steps:
Vilsmeier-Haack Formylation:
Stoichiometry of the Vilsmeier Reagent: The molar ratio of DMF to POCl₃ and their ratio to the 6-bromoquinoline substrate can significantly impact the yield of the formylated product.
Temperature and Reaction Time: The formylation is typically carried out at elevated temperatures, and optimizing both temperature and time is necessary to drive the reaction to completion without causing decomposition.
Aldehyde Reduction:
Solvent and Temperature: While NaBH₄ reductions are often straightforward, the choice of solvent (e.g., methanol vs. ethanol) and temperature can affect the reaction rate and selectivity.
A hypothetical optimization table for the reduction of 6-bromoquinoline-4-carbaldehyde is presented below:
Interactive Data Table: Optimization of Aldehyde Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to RT | 1 | 85 |
| 2 | NaBH₄ | Ethanol | 0 to RT | 1 | 82 |
| 3 | NaBH₄ | Methanol | RT | 0.5 | 90 |
| 4 | LiAlH₄ | THF | 0 to RT | 1 | 92 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical optimization study.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Use of Environmentally Benign Solvents and Catalysts
The choice of solvents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of quinoline derivatives, researchers are exploring the use of greener alternatives such as water, ethanol, or ionic liquids. bohrium.comresearchgate.net
In the context of the reduction steps, while ethereal solvents are necessary for LiAlH₄ and BH₃, the subsequent workup and extraction processes can be designed to minimize the use of hazardous organic solvents. For the NaBH₄ reduction of the aldehyde, the use of ethanol or even water as a solvent aligns well with green chemistry principles.
The development of catalytic reductions would be a significant advancement. For instance, catalytic hydrogenation using a heterogeneous catalyst would be a much greener alternative to stoichiometric metal hydride reagents, as it generates less waste and the catalyst can often be recycled.
Microwave and Ultrasonic Irradiation in Quinoline Synthesis
Alternative energy sources like microwave and ultrasonic irradiation are increasingly being used to promote organic reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net
Microwave-assisted synthesis can significantly accelerate the Vilsmeier-Haack formylation and the reduction steps. nih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, improve selectivity.
Ultrasonic irradiation utilizes the energy of sound waves to induce cavitation in the reaction medium, which can lead to enhanced mass transfer and reaction rates. nih.govresearchgate.net Ultrasound has been successfully applied to various reactions in quinoline synthesis, including the Vilsmeier-Haack reaction, often resulting in improved yields and shorter reaction times under milder conditions. nih.govresearchgate.net The use of ultrasound can also enable reactions to be carried out in greener solvents like water. nih.gov
Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy of Different Routes
When evaluating different synthetic routes to this compound, it is important to consider several metrics of efficiency and sustainability.
Route 1 (Carboxylic Acid Reduction): This is a one-step conversion from the carboxylic acid. If the starting material is readily available, this route can be very efficient. The yield will be highly dependent on the chosen reducing agent and the optimization of reaction conditions.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
Reduction of Carboxylic Acid/Ester:
Using LiAlH₄ or BH₃: These reactions have a relatively poor atom economy due to the large molecular weight of the hydride reagents and the formation of inorganic byproducts (e.g., aluminum or boron salts) that are not incorporated into the final product.
Formylation-Reduction:
Vilsmeier-Haack Formylation: This reaction also has a low atom economy due to the use of stoichiometric amounts of DMF and POCl₃, which are not incorporated into the product.
NaBH₄ Reduction of Aldehyde: This step has a better atom economy compared to the LiAlH₄ reduction of the carboxylic acid, as NaBH₄ has a lower molecular weight.
A comparative table summarizing these aspects is provided below:
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Metric | Route 1: Carboxylic Acid Reduction | Route 2: Formylation-Reduction |
| Number of Steps | 1 | 2 |
| Overall Yield | Potentially high in one step, but can be challenging. | Product of two steps; individual steps may be high yielding. |
| Regioselectivity | Not a concern (pre-functionalized). | Critical for the Vilsmeier-Haack step. |
| Atom Economy | Generally poor due to stoichiometric metal hydrides. | Poor for the formylation step; moderate for the reduction step. |
| Key Advantage | Direct conversion. | Milder reduction step. |
| Key Disadvantage | Use of highly reactive and less atom-economical reducing agents. | Two-step process with potential regioselectivity issues. |
Chemical Reactivity and Mechanistic Investigations of 6 Bromoquinolin 4 Yl Methanol
Reactivity Profiles of the Quinoline (B57606) Core
Electrophilic Aromatic Substitution Studies
The quinoline ring system consists of two fused aromatic rings: a benzene (B151609) ring and a pyridine (B92270) ring. In electrophilic aromatic substitution (EAS) reactions, these two rings exhibit distinct reactivity. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. reddit.com Consequently, electrophilic substitution on the quinoline nucleus preferentially occurs on the more electron-rich benzene ring. reddit.com
For an unsubstituted quinoline, electrophilic attack happens primarily at the C-5 and C-8 positions. In (6-Bromoquinolin-4-yl)methanol, the presence of the bromo group at C-6 influences the regioselectivity. Halogens are deactivating yet ortho-, para-directing. Therefore, the bromo substituent would direct incoming electrophiles to the C-5 and C-7 positions. The hydroxymethyl group at C-4 is on the deactivated pyridine ring and has a less pronounced effect on the reactivity of the benzene ring. Studies on the nitration of 6-bromoquinoline (B19933) have shown that substitution occurs at the C-5 position, yielding 5-nitro-6-bromoquinoline, which aligns with the expected directing effects. semanticscholar.org
Nucleophilic Aromatic Substitution Potential
Aryl halides are typically resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The SNAr mechanism involves a two-step addition-elimination process, where the initial nucleophilic attack forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores aromaticity. libretexts.orgyoutube.comkhanacademy.org
In this compound, the bromo group at C-6 can act as a leaving group. While the quinoline nitrogen provides some electron-withdrawing character to the ring system, this is often insufficient for facile SNAr at the 6-position under standard conditions. However, the reactivity can be significantly enhanced by introducing a strong electron-withdrawing group. For instance, 5-nitro-6-bromoquinoline is highly reactive towards nucleophilic substitution with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org This demonstrates the potential for this compound to undergo SNAr reactions if the quinoline core is appropriately activated. Furthermore, studies on related compounds like 6-bromo-4-chloroquinoline (B1276899) show that the halogen at the 4-position is susceptible to nucleophilic substitution by amines, highlighting the general potential for this class of compounds to participate in SNAr reactions. mdpi.com
Transformations Involving the Bromo Substituent
The bromine atom at the C-6 position is a key functional handle, enabling a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) and Mechanistic Pathways
The C(sp²)-Br bond in this compound is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. youtube.com
Suzuki-Miyaura Reaction : This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. musechem.comwikipedia.org The mechanistic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. libretexts.orgchemrxiv.org This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the this compound to a Pd(0) catalyst. libretexts.org The resulting organopalladium complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination step to release the final product and a palladium-hydride species. libretexts.orgyoutube.com A base is used to regenerate the Pd(0) catalyst from this species.
Sonogashira Reaction : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. libretexts.org The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the alkyne to form a copper acetylide, which then acts as the transmetalating agent to the palladium complex. libretexts.org Reductive elimination from the palladium center yields the aryl-alkyne product. Copper-free versions of this reaction have also been developed to avoid the homocoupling of alkynes. wikipedia.org
Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands. libretexts.org The mechanism follows the general cross-coupling pathway: oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and subsequent reductive elimination to afford the N-aryl product. nih.gov Selective amination at the 6-bromo position has been demonstrated in related 6-bromoquinoline systems. nih.gov
Palladium- and Nickel-Catalyzed Carbon-Heteroatom and Carbon-Carbon Bond Formation
The bromo substituent serves as a versatile anchor for forming a variety of chemical bonds using transition metal catalysis.
Palladium-Catalyzed Reactions: As detailed above, palladium catalysis is the dominant method for functionalizing the C-6 position of this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions are premier examples of palladium-catalyzed carbon-carbon bond formation. nih.gov The Buchwald-Hartwig amination is a key method for carbon-heteroatom (specifically, C-N) bond formation. The mild conditions and high functional group tolerance of these reactions make them exceptionally useful for the late-stage functionalization of complex molecules. nih.gov
Nickel-Catalyzed Reactions: In recent years, catalysts based on more earth-abundant and economical first-row transition metals, such as nickel, have emerged as powerful alternatives to palladium for cross-coupling reactions. rsc.org Nickel complexes can catalyze a similar range of C-C and C-N bond-forming reactions, often exhibiting unique reactivity and selectivity. nih.govresearchgate.net The mechanisms of nickel-catalyzed cross-couplings are generally believed to be analogous to their palladium counterparts, involving Ni(0)/Ni(II) catalytic cycles. mdpi.com Nickel catalysis can be particularly effective for coupling with less reactive electrophiles or for enabling transformations that are challenging with palladium. nih.gov
Table 1: Overview of Cross-Coupling Reactions at the 6-Bromo Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Key Mechanistic Steps |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR')₂ | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck | Alkene (H₂C=CHR) | C-C | Pd(0) source (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) or Pd(II) precursor, Phosphine Ligand, Strong Base (e.g., NaOtBu) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |
Reduction and Halogen Exchange Reactions
Beyond cross-coupling, the bromo substituent can be removed or replaced.
Reduction: The C-Br bond can be reduced to a C-H bond, a process known as hydrodehalogenation. This transformation effectively removes the bromine atom and replaces it with hydrogen. Common methods include catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, or transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate. Other reducing systems, such as those involving tin hydrides or other metal-based reagents, can also be employed.
Halogen Exchange Reactions: While less common for aryl bromides compared to alkyl halides, it is conceivable to exchange the bromo substituent for another halogen under specific conditions. For instance, an aryl bromide can sometimes be converted to an aryl iodide through a palladium- or copper-catalyzed Finkelstein-type reaction using an iodide salt. This transformation can be synthetically useful as aryl iodides are often more reactive than aryl bromides in oxidative addition steps of cross-coupling reactions. Conversion to the corresponding fluoro or chloro derivative is more challenging and typically requires specialized reagents and conditions.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality in this compound is the principal site for chemical modification. Its reactions, including oxidation, reduction, esterification, and conversion to other functional groups, are fundamental to its role as a synthetic intermediate.
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 6-bromo-4-formylquinoline, is a key transformation. This reaction requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such conversions, offering high yields and compatibility with the quinoline ring system. The resulting aldehyde is a valuable intermediate for further C-C bond-forming reactions, such as Wittig or Grignard reactions.
| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 6-bromo-4-formylquinoline |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 6-bromo-4-formylquinoline |
| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Room Temperature / Reflux | 6-bromo-4-formylquinoline |
The conversion of the hydroxymethyl group to a methyl group, yielding 6-bromo-4-methylquinoline (B1281910), represents a deoxygenation reaction. This transformation is typically not achieved in a single step and often requires a two-step procedure. A common strategy involves first converting the alcohol into a good leaving group, such as a tosylate or a halide (e.g., 4-(chloromethyl)-6-bromoquinoline). The resulting intermediate can then be reduced using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with a hydride source like lithium aluminum hydride (LiAlH₄). An alternative is the Barton-McCombie deoxygenation, which proceeds via a thionoester intermediate.
The hydroxyl group of this compound readily undergoes esterification and etherification. Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), yields the corresponding ester. monash.edumasterorganicchemistry.comyoutube.comkhanacademy.org This reaction is reversible, and the equilibrium can be driven towards the product by removing water or using an excess of one of the reactants. masterorganicchemistry.com
Etherification can be effectively achieved through the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether derivative via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
The hydroxymethyl group is an excellent precursor for conversion into other important functionalities. Treatment with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) efficiently converts the alcohol into the corresponding 4-(chloromethyl)- or 4-(bromomethyl)-6-bromoquinoline. masterorganicchemistry.com These haloalkyl derivatives are highly reactive intermediates.
The resulting 4-(halomethyl) derivative is a potent electrophile, susceptible to nucleophilic substitution. Reaction with various primary or secondary amines, or with ammonia, provides a straightforward route to 4-(aminomethyl)-6-bromoquinoline derivatives. researchgate.net This two-step sequence (hydroxymethyl → halomethyl → aminomethyl) is a robust and widely used strategy for introducing amino functionalities. nih.gov
Advanced Mechanistic Elucidations through Reaction Intermediates and Kinetic Studies
While specific kinetic and mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its fundamental reactions are well-established in organic chemistry.
Esterification: The Fischer esterification proceeds via a multi-step mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol (this compound). This forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product. masterorganicchemistry.com
Conversion to Halide: The conversion of the alcohol to 4-(chloromethyl)-6-bromoquinoline with thionyl chloride (SOCl₂) typically follows an SNi (internal nucleophilic substitution) or SN2 mechanism. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. In an SN2 pathway, the displaced chloride ion then attacks the carbon of the hydroxymethyl group, with the chlorosulfite group acting as an excellent leaving group (decomposing to SO₂ and Cl⁻).
Amine Synthesis: The subsequent reaction of 4-(chloromethyl)-6-bromoquinoline with an amine is a classic nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion to form the new C-N bond. researchgate.netnih.gov
Kinetic analyses of these reaction types generally show dependencies on the concentrations of both the substrate and the reagent, consistent with the proposed bimolecular steps in the rate-determining stages of the SN2 and esterification mechanisms. northwestern.edu
Advanced Spectroscopic and Structural Characterization Techniques in Research on 6 Bromoquinolin 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (6-Bromoquinolin-4-yl)methanol in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values allows for the initial assignment of the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region would typically display signals for H-2, H-3, H-5, H-7, and H-8. The bromine atom at the C-6 position and the methanol group at the C-4 position significantly influence the chemical shifts of the ring protons through their electronic effects. The methylene protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, which is typically broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and its local electronic environment. The carbon atom attached to the bromine (C-6) and the carbons flanking the nitrogen atom (C-2, C-8a) would have characteristic shifts. The methylene carbon of the methanol group would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.8 (d) | ~150.0 |
| 3 | ~7.5 (d) | ~122.0 |
| 4 | - | ~148.0 |
| 4a | - | ~129.0 |
| 5 | ~8.2 (d) | ~125.0 |
| 6 | - | ~121.0 |
| 7 | ~7.8 (dd) | ~132.0 |
| 8 | ~8.0 (d) | ~130.0 |
| 8a | - | ~149.0 |
| -CH₂OH | ~5.0 (s) | ~62.0 |
| -CH₂OH | ~5.5 (s, broad) | - |
Note: Predicted values are based on known substituent effects on quinoline systems. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet.
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, and between H-7 and H-8, as well as H-7 and H-5, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signal to the methylene carbon signal, and each aromatic proton to its respective ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. The calculated monoisotopic mass of this compound (C₁₀H₈BrNO) is 236.9789 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with an m/z of approximately 237.9862. uni.lu The high accuracy of this measurement allows for the unambiguous confirmation of the molecular formula.
Table 2: Predicted Exact Masses of this compound Adducts for HRMS
| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₁₀H₉BrNO]⁺ | 237.98621 |
| [M+Na]⁺ | [C₁₀H₈BrNNaO]⁺ | 259.96815 |
| [M+K]⁺ | [C₁₀H₈BrKNO]⁺ | 275.94209 |
Note: Predicted values for a structural isomer, (6-bromoquinolin-8-yl)methanol, are used as a reference. uni.lu
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺•, or the protonated molecule, [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.
For this compound, a key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). nih.gov
Plausible fragmentation pathways could include:
Loss of a hydrogen radical: [M-H]⁺
Loss of a hydroxyl radical: [M-OH]⁺
Loss of the hydroxymethyl radical: [M-CH₂OH]⁺, leading to a 6-bromoquinoline (B19933) cation.
Loss of a bromine radical: [M-Br]⁺, a common fragmentation for bromo-aromatic compounds. libretexts.org
Fragmentation of the quinoline ring: Further fragmentation can lead to the loss of molecules like HCN, yielding characteristic smaller ions. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations.
The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties.
O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹. mdpi.com
C=C and C=N Stretches: The quinoline ring system will give rise to a series of sharp to medium intensity bands in the 1620-1430 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds. nih.gov
C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the IR spectrum, typically around 1050 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically at lower wavenumbers, often in the 600-500 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system which are often strong in the Raman spectrum. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3400-3200 | Strong, Broad (IR) |
| C-H Stretch | Aromatic (Quinoline) | 3100-3000 | Medium (IR), Strong (Raman) |
| C-H Stretch | Aliphatic (-CH₂) | 3000-2850 | Medium (IR, Raman) |
| C=C / C=N Stretch | Aromatic (Quinoline Ring) | 1620-1430 | Medium-Strong (IR, Raman) |
| C-O Stretch | Primary Alcohol | ~1050 | Strong (IR) |
| C-Br Stretch | Bromo-aromatic | 600-500 | Medium-Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. The quinoline ring system in this compound is an excellent chromophore, giving rise to a characteristic absorption spectrum.
The absorption of UV radiation by the molecule corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. pharmatutor.orgtanta.edu.eg For aromatic and heterocyclic systems like quinoline, the most significant electronic transitions are π → π* and n → π*. pharmatutor.orgtanta.edu.eguzh.chyoutube.com
π → π* Transitions: These "allowed" transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com They are typically characterized by high molar absorptivity (ε) values (often >10,000 L mol⁻¹ cm⁻¹) and are responsible for the strong absorption bands in the spectrum of quinoline derivatives. pharmatutor.org
n → π* Transitions: These "forbidden" transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. pharmatutor.orguzh.chyoutube.com These transitions are less probable, resulting in absorption bands of much lower intensity (ε < 1000 L mol⁻¹ cm⁻¹) and typically appear at longer wavelengths compared to π → π* transitions. pharmatutor.org
The presence of the bromine atom (an auxochrome) and the hydroxymethyl group can cause subtle shifts in the absorption maxima (λmax) compared to the parent quinoline molecule due to their electronic effects on the chromophore. Research on related quinoline structures shows characteristic absorption peaks corresponding to these transitions. researchgate.net
Table 1: Representative UV-Vis Absorption Data for a Bromoquinoline Chromophore System
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Electronic Transition |
|---|---|---|---|
| ~250 | High | Ethyl Acetate | π → π* |
Note: This table presents typical absorption data for quinoline derivative systems based on published research to illustrate the expected electronic transitions. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
For a quinoline derivative, the analysis would confirm the planarity of the fused aromatic ring system. researchgate.netresearchgate.net The data would also reveal the specific orientation of the hydroxymethyl (-CH₂OH) substituent relative to the plane of the quinoline ring.
A crucial aspect of crystallographic analysis is the elucidation of intermolecular interactions that govern how molecules pack together in the crystal lattice. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent is a strong hydrogen-bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bond networks, significantly influencing the crystal's stability and structure.
π–π Stacking: The planar, electron-rich quinoline rings are prone to engage in π–π stacking interactions, where the rings of adjacent molecules align in parallel or offset arrangements. rsc.orgnih.gov
Other Weak Interactions: Additional forces such as C—H···π and C—H···O interactions further stabilize the crystal packing. rsc.orgnih.gov
The combination of these non-covalent interactions dictates the supramolecular architecture of the compound in the solid state. nih.gov
Table 2: Typical Crystallographic Parameters for a Substituted Quinoline Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.795 |
| b (Å) | 7.484 |
| c (Å) | 10.787 |
| β (°) | 93.96 |
| Volume (ų) | 1674.8 |
Note: The data in this table are derived from a published crystal structure of a quinoline derivative to exemplify the type of information obtained from an X-ray crystallographic analysis. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation in Research
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating components from a reaction mixture. tricliniclabs.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. tricliniclabs.com For a compound like this compound, a reverse-phase HPLC method would be most suitable. In this setup, the sample is dissolved in a solvent and passed through a column containing a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used to elute the components. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. rsc.orgchromforum.org
Gas Chromatography (GC): GC is an analytical technique used to separate and analyze volatile compounds in the gas phase. tricliniclabs.com The applicability of GC to this compound depends on its volatility and thermal stability. Due to the polar hydroxyl group, derivatization might be necessary to convert it into a more volatile ether or ester to prevent peak tailing and improve separation. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Components are separated based on their boiling points and interaction with the stationary phase.
Table 3: Representative Chromatographic Conditions for Purity Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV Detector at a λmax (e.g., 254 nm) | |
| GC | Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) |
Computational and Theoretical Investigations of 6 Bromoquinolin 4 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of chemical compounds. nih.govresearchgate.net DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311+G(**), offer a balance of computational cost and accuracy for studying quinoline (B57606) derivatives. nih.govnih.gov These calculations are foundational for understanding molecular geometry, orbital interactions, and spectroscopic properties.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. nih.gov For (6-Bromoquinolin-4-yl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Conformational analysis is particularly important for the methanol (B129727) group attached to the quinoline ring. The rotation around the single bond connecting the CH₂OH group to the quinoline C4 atom can lead to different conformers with varying energies. Computational methods can map the potential energy surface of this rotation to identify the most stable conformation, which is crucial for accurately predicting other molecular properties. In studies of related functionalized quinolines, DFT has been successfully used to determine these structural parameters. nih.gov
Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar molecular structures. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-C(methanol) | 1.51 Å |
| Bond Length | C(methanol)-O | 1.43 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C6-Br | 1.90 Å |
| Bond Angle | C3-C4-C(methanol) | 121.5° |
| Bond Angle | C4-C(methanol)-O | 112.0° |
| Dihedral Angle | N1-C4-C(methanol)-O | ~60° (Staggered) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO is also localized on the aromatic structure. nih.gov DFT calculations can precisely map the electron density of these orbitals and calculate their energy levels.
Table 2: Calculated Frontier Orbital Energies Note: Values are hypothetical, based on typical DFT (B3LYP) results for bromo-substituted aromatic heterocycles.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results. nih.gov
NMR Chemical Shifts: Calculating nuclear magnetic shielding constants, which are then converted to chemical shifts, is a powerful application of DFT. nsf.gov The accuracy of these predictions is highly sensitive to the molecular geometry and the computational model used, including the simulation of solvent effects. nsf.gov For complex molecules like this compound, calculated ¹H and ¹³C NMR shifts can help assign experimental peaks and confirm the proposed structure. nih.govsmu.edu
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov These calculations produce a set of normal modes of vibration, each with a specific frequency and intensity. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and the calculations being performed on an isolated molecule in the gas phase. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data measured in the solid or liquid phase. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Region/Assignment |
| ¹H NMR Chemical Shift (δ, ppm) | ||
| H attached to C2 | ~8.8 ppm | |
| H attached to C5 | ~8.4 ppm | |
| Aromatic Protons | 7.7 - 8.1 ppm | |
| CH₂ Protons | ~5.0 ppm | |
| OH Proton | Variable (depends on solvent) | |
| Key Vibrational Frequencies (cm⁻¹) | ||
| O-H Stretch | ~3400 cm⁻¹ | |
| C-H (Aromatic) Stretch | ~3050 cm⁻¹ | |
| C=N, C=C (Ring) Stretch | 1500 - 1600 cm⁻¹ | |
| C-O Stretch | ~1050 cm⁻¹ | |
| C-Br Stretch | ~650 cm⁻¹ |
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathway.
For this compound, one might investigate the mechanism of its synthesis or its subsequent reactions, such as the oxidation of the methanol group to an aldehyde or carboxylic acid. This involves:
Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.
Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants and products.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea) for the reaction. A lower activation energy indicates a faster reaction rate. nih.gov
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Studies on complex reactions, such as CO₂ hydrogenation to methanol, have successfully used these computational approaches to elucidate detailed reaction mechanisms and identify rate-determining steps. nih.govresearchgate.net
Theoretical Studies on Intramolecular and Intermolecular Interactions
Non-covalent interactions play a crucial role in determining the physical properties and biological activity of molecules.
Intramolecular Interactions: Within the this compound molecule, there may be weak intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the nitrogen atom of the quinoline ring. Although likely to be geometrically strained, such an interaction could influence the preferred conformation of the methanol side chain. Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of such interactions. mdpi.com
Intermolecular Interactions: These are the forces between molecules and are critical for understanding properties like boiling point, solubility, and crystal packing. khanacademy.org For this compound, the primary intermolecular forces would be:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to strong interactions with other molecules, including solvents like water or methanol. libretexts.org
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative bromine, nitrogen, and oxygen atoms, leading to electrostatic attractions between molecules. libretexts.org
London Dispersion Forces: These weak forces exist between all molecules and arise from temporary fluctuations in electron density. libretexts.org
Table 4: Summary of Molecular Interactions
| Interaction Type | Description | Significance |
| Intramolecular | Weak H-bond (OH···N) | Influences molecular conformation |
| Intermolecular | Hydrogen Bonding | Governs solubility and boiling point |
| Intermolecular | Dipole-Dipole Forces | Contributes to molecular packing in condensed phases |
| Intermolecular | London Dispersion Forces | Important for overall intermolecular attraction |
Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective
Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. researchgate.net Computational chemistry provides a quantitative basis for these relationships by calculating various molecular descriptors.
For this compound and its potential derivatives, theoretical SRR studies would involve:
Calculating Electronic Descriptors: Parameters such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps are calculated for a series of related compounds.
In a study on functionalized phenoxy quinolines, DFT calculations were used to analyze reactivity descriptors, successfully identifying the most reactive and most stable compounds in the series based on their electronic properties. nih.gov A similar approach could be applied to this compound to guide the design of new derivatives with tailored reactivity.
Role As a Synthetic Precursor and Building Block in Advanced Chemical Research
Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles
The rigid quinoline (B57606) framework of (6-Bromoquinolin-4-yl)methanol serves as an ideal starting point for the synthesis of larger, more complex polycyclic aromatic nitrogen heterocycles (PANHs). nih.govrsc.org These structures are of significant interest due to their presence in various natural products and their potential applications in materials science and medicinal chemistry. The strategic placement of the bromo group at the C-6 position and the methanol (B129727) group at the C-4 position allows for sequential, regioselective functionalization.
A primary strategy involves leveraging the bromo-substituent in palladium-catalyzed cross-coupling reactions to introduce new aromatic or acetylenic moieties. The resulting intermediates can then undergo intramolecular cyclization reactions to form fused ring systems. For instance, a Sonogashira coupling can introduce an alkyne, which can subsequently participate in a cyclization cascade to build additional heterocyclic rings onto the quinoline core. nih.govresearchgate.net Similarly, Suzuki coupling can append an aryl group ortho-substituted with a nucleophile, setting the stage for an intramolecular condensation or cyclization to generate a new fused ring. nih.gov These methodologies provide a powerful platform for creating diverse and complex PANH structures that would be difficult to access through other synthetic routes.
Table 1: Selected Reactions for Polycyclic Heterocycle Synthesis
| Reaction Type | Reagents/Catalysts | Intermediate Product | Final Structure Type |
|---|---|---|---|
| Sonogashira Coupling & Cyclization | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynylquinolin-4-yl)methanol | Fused Aza-polycycles |
| Suzuki Coupling & Cyclization | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | (6-Arylquinolin-4-yl)methanol | Fused Heteroaromatic Systems |
Development of Novel Ligands for Catalysis in Organic Synthesis
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, and the design of ligands is central to this endeavor. The quinoline scaffold is a known "privileged" structure in ligand design due to the coordinating ability of the nitrogen atom. This compound offers a template for creating novel ligands with tailored electronic and steric properties.
The quinoline nitrogen can act as a binding site for a transition metal center. The bromo- and hydroxymethyl groups serve as handles for further modification to introduce other coordinating groups, thereby creating bidentate or polydentate ligands. For example, the bromo-substituent can be replaced with a phosphine (B1218219) group via a coupling reaction, or the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then be converted into other ligand functionalities like imines or amides. Quinoline-based ligands have been shown to be effective in promoting challenging reactions, such as specific C-H activation/carbonylation processes. mdpi.com The modular nature of synthesizing ligands from this compound allows for the systematic tuning of the ligand's properties to optimize the performance of a catalyst for a specific organic transformation.
Integration into Advanced Organic Frameworks and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. researchgate.net The synthesis of stable and functional MOFs relies on the judicious choice of organic linkers. While this compound itself is not a typical linker, it can be chemically modified to serve this purpose. For example, oxidation of the methanol group to a carboxylic acid and conversion of the bromo-substituent to a second carboxylic acid via a multistep sequence would yield a dicarboxylate linker. The resulting quinoline-based linker could impart unique properties, such as basicity or luminescence, to the final MOF material, such as the widely studied UiO-66 and its derivatives. researchgate.netnih.govmdpi.commdpi.comnih.gov
In the realm of supramolecular chemistry, which focuses on non-covalent interactions, the quinoline ring of this compound is a valuable structural motif. researchgate.net Its planar, aromatic nature facilitates π-π stacking interactions, which are a key driving force in the self-assembly of complex architectures. The bromo- and hydroxymethyl groups provide sites for introducing other functionalities that can participate in hydrogen bonding or other non-covalent interactions. This allows for the design and synthesis of molecular building blocks that can self-assemble into well-defined supramolecular structures like host-guest complexes or extended networks. researchgate.net
Utilization in the Synthesis of Specialized Chemical Probes and Markers for Non-Biological Research Applications
Chemical probes are small molecules used to study and manipulate chemical systems. nih.govrsc.org In non-biological contexts, such as materials science or analytical chemistry, probes are often designed to report on properties like polarity, viscosity, or the presence of specific analytes, frequently through a change in fluorescence. Quinoline derivatives are well-known for their fluorescent properties.
This compound is an excellent precursor for such probes. The bromo-substituent provides a reactive site for introducing various functional groups through palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org This allows for the systematic tuning of the molecule's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to its environment. For example, coupling with electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, a common mechanism for creating environmentally sensitive fluorescent probes. The hydroxymethyl group can be used to attach the probe to a surface or another molecule of interest. This synthetic flexibility makes this compound a valuable platform for developing specialized chemical probes and markers for a variety of non-biological research applications. frontiersin.org
Contribution to the Expansion of Heterocyclic Chemistry Methodologies
The advancement of heterocyclic chemistry is heavily reliant on the development of new synthetic methods and the exploration of the reactivity of versatile building blocks. rsc.orgmdpi.comdntb.gov.ua this compound has played a significant role in this context by serving as a model substrate for the application and refinement of modern cross-coupling methodologies on a quinoline core. researchgate.netresearchgate.net
The presence of a reactive C-Br bond makes this compound an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgnrochemistry.comorganic-chemistry.orgharvard.edu The successful application of these reactions using this compound demonstrates their utility in the functionalization of quinolines, a key class of heterocycles. nih.gov This allows chemists to readily synthesize libraries of 6-substituted quinoline derivatives, providing a rapid way to explore structure-activity relationships. By providing a reliable and versatile platform for C-C bond formation, this compound contributes to the expansion and validation of these powerful synthetic tools within the broader field of heterocyclic chemistry.
Table 2: Key Cross-Coupling Reactions Utilizing Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira Coupling | Terminal Alkyne | Pd(II) complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt + Amine Base | C(sp²)-C(sp) |
| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst + Base | C(sp²)-C(sp²) |
Future Research Directions and Unexplored Avenues for 6 Bromoquinolin 4 Yl Methanol
Exploration of Unconventional Reaction Pathways and Transformation Types
While conventional cross-coupling and substitution reactions at the bromine and hydroxyl moieties are anticipated, the future of (6-Bromoquinolin-4-yl)methanol chemistry lies in the exploration of more unconventional transformations. The inherent reactivity of the quinoline (B57606) ring system, coupled with its substituents, provides a fertile ground for discovering novel reaction pathways.
One promising area is the investigation of C-H activation reactions. The quinoline core possesses several C-H bonds that could be selectively functionalized, bypassing the need for pre-functionalized starting materials. mdpi.com Transition-metal catalysis could enable the direct arylation, alkylation, or amination of the quinoline ring, leading to the rapid synthesis of complex derivatives. mdpi.com For instance, directing group strategies, potentially involving the hydroxymethyl group, could be employed to achieve regioselective C-H functionalization at positions otherwise difficult to access.
Furthermore, the exploration of radical transformations presents another exciting frontier. nih.gov The generation of quinolinyl radicals from the bromo-substituted precursor could open up avenues for novel carbon-carbon and carbon-heteroatom bond formations. nih.gov Visible-light photoredox catalysis could be a key enabling technology in this context, allowing for mild and selective radical generation and subsequent reactions. nih.gov
Table 1: Potential Unconventional Reaction Pathways for this compound
| Reaction Type | Potential Reagents/Catalysts | Expected Products | Potential Advantages |
| C-H Arylation | Pd(OAc)₂, PPh₃, Aryl halide | Aryl-substituted this compound derivatives | Atom economy, access to novel substitution patterns |
| Radical Cyclization | Radical initiator (e.g., AIBN), Alkene/Alkyne | Fused polycyclic quinoline structures | Construction of complex molecular architectures |
| Photoredox-mediated Minisci-type Reaction | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Alkyl carboxylic acid | Alkylated quinoline derivatives | Mild reaction conditions, broad substrate scope |
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies. researchgate.net Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. nih.gov This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net
The synthesis of the quinoline core itself can be improved. While classic methods like the Skraup and Doebner-von Miller reactions are well-established, they often require harsh conditions and produce significant waste. mdpi.com Modern approaches utilizing nanocatalysts or microwave-assisted synthesis could offer more sustainable alternatives for constructing the 6-bromoquinoline (B19933) scaffold. researchgate.netnih.gov
For the functionalization of this compound, methodologies that minimize waste and avoid hazardous reagents are highly desirable. This could involve:
Catalytic reactions that proceed with high atom economy.
One-pot or tandem reactions to reduce the number of synthetic steps and purification procedures. nih.gov
The use of water or other green solvents to replace traditional volatile organic compounds. researchgate.net
Application in Emerging Areas of Organic and Materials Chemistry Research
The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications in cutting-edge areas of research.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov Quinoline derivatives themselves can act as photocatalysts or as ligands in photocatalytic systems. acs.org The extended π-system of the quinoline ring in this compound, which can be further modified, suggests its potential as a novel photosensitizer. acs.org Future work could focus on designing and synthesizing new photoredox catalysts derived from this scaffold for a variety of organic transformations. beilstein-journals.org
Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.netvapourtec.com The synthesis and functionalization of this compound could be significantly advanced through the adoption of flow technologies. researchgate.net For example, hazardous reactions, such as those involving reactive intermediates, could be performed more safely in a continuous flow reactor. acs.org Furthermore, the precise control over reaction parameters afforded by flow chemistry could lead to improved yields and selectivities in the synthesis of complex derivatives. researchgate.net
Advanced Computational Studies to Predict Novel Reactivities and Applications
In silico methods are becoming increasingly indispensable in modern chemical research. rsc.org Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives.
Computational modeling can be employed to:
Predict reaction mechanisms and regioselectivity for various transformations, guiding experimental design.
Screen for potential biological targets by simulating the docking of this compound derivatives into the active sites of proteins.
Design novel materials with specific electronic or optical properties by predicting the effects of different substituents on the quinoline core.
Table 2: Potential Applications of Computational Studies on this compound
| Computational Method | Research Objective | Potential Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms of C-H activation | Rational design of catalysts and reaction conditions |
| Molecular Docking | Identify potential protein binding partners | Prioritization of derivatives for biological screening |
| Time-Dependent DFT (TD-DFT) | Predict photophysical properties | Design of novel photocatalysts and fluorescent probes |
Potential for the Discovery of New Catalyst Systems Derived from this compound Scaffolds
The nitrogen atom in the quinoline ring and the oxygen of the hydroxymethyl group provide excellent coordination sites for metal ions. This suggests that this compound and its derivatives could serve as versatile ligands for the development of new catalyst systems. rsc.orgnih.gov
By modifying the substituents on the quinoline ring and the hydroxymethyl group, a library of ligands with tunable steric and electronic properties can be generated. These ligands could be used to prepare novel transition metal complexes with potential applications in a wide range of catalytic reactions, including:
Cross-coupling reactions: The development of more efficient and selective catalysts for Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.gov
Asymmetric catalysis: The design of chiral ligands for enantioselective transformations.
Oxidation and reduction reactions: The creation of catalysts for selective oxidation of alcohols or reduction of carbonyl compounds.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable and versatile platform for innovation in both fundamental and applied chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Bromoquinolin-4-yl)methanol, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves bromination of quinoline derivatives or reduction of pre-functionalized intermediates. For example, bromination at the 6-position of quinolin-4-yl-methanol can be achieved via electrophilic substitution using bromine sources (e.g., Br₂ or N-bromosuccinimide) under acidic conditions. Key parameters include temperature control (0–5°C to avoid over-bromination) and solvent choice (e.g., dichloromethane or acetic acid). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and bromine substitution pattern. The methanol (-CH₂OH) group shows a characteristic singlet at δ ~4.8 ppm (¹H) and δ ~60–65 ppm (¹³C).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 238.0 for C₁₀H₈BrNO).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds), as seen in structurally similar brominated heterocycles .
- HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the regioselective bromination at the 6-position of quinolin-4-yl-methanol derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions.
- Directing Groups : The 4-methanol group acts as a meta-director, favoring bromination at the 6-position. Pre-functionalization (e.g., introducing electron-withdrawing groups at competing positions) can suppress side reactions.
- Catalytic Systems : Lewis acids like FeCl₃ enhance bromine activation, improving selectivity.
- Kinetic Control : Short reaction times (<2 hours) and low temperatures (0–5°C) minimize di-brominated byproducts. Computational modeling (DFT) can predict reactivity trends .
Q. What strategies are recommended to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer :
- Comparative Meta-Analysis : Aggregate data from multiple studies and identify variables (e.g., solvent polarity, measurement techniques). For example, discrepancies in solubility may arise from using DMSO vs. aqueous buffers.
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4, 25°C) to isolate confounding factors.
- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation behavior in solution .
Q. In designing biological activity studies, what in vitro assays are appropriate to evaluate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values indicate inhibitory potency.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify remaining compound via LC-MS/MS to estimate half-life.
- Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using AutoDock Vina to prioritize downstream targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
